molecular formula C8H8N4 B2439107 3-Methyl-2-(1,2,4-triazol-1-yl)pyridine CAS No. 1341850-84-7

3-Methyl-2-(1,2,4-triazol-1-yl)pyridine

Cat. No. B2439107
M. Wt: 160.18
InChI Key: LPZOMZYLONOZMO-UHFFFAOYSA-N
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Description

“3-Methyl-2-(1,2,4-triazol-1-yl)pyridine” is a compound that contains a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . This compound has been used in the synthesis of p-cymene Ru (II) complexes, which have shown anticancer properties .


Synthesis Analysis

The synthesis of “3-Methyl-2-(1,2,4-triazol-1-yl)pyridine” involves the use of elemental analysis, IR and NMR spectra, and X-ray diffraction studies . The yield of the compound was 4.68 g (43%) with a melting point of 76 °C .


Molecular Structure Analysis

The molecular structure of “3-Methyl-2-(1,2,4-triazol-1-yl)pyridine” was established based on the results of elemental analysis, IR and NMR spectra, and X-ray diffraction studies . The 1H NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .

Scientific Research Applications

Luminescence Applications

Researchers have developed luminescent metal-organic frameworks (MOFs) and complexes using triazole-pyridine derivatives. For instance, the self-assembly of certain triazole ligands with Eu(III) ions results in luminescent metallogels with potential applications in sensors and optical devices due to their unique healable and luminescent properties (McCarney et al., 2015). Similarly, novel Y(III), Sm(III), Eu(III), Gd(III), and Tb(III) complexes with triazole-pyridine ligands exhibit strong luminescence, suggesting their utility in optical devices and as photonic conversion media (Stan et al., 2015).

Catalysis Applications

Triazole-pyridine derivatives have shown remarkable efficiency in catalytic applications, including palladium-catalyzed Suzuki-Miyaura reactions. The synthesis and characterization of cationic palladium complexes with triazole-pyridine ligands demonstrate their catalytic activity, highlighting their potential in facilitating various organic transformations (Amadio et al., 2012). Furthermore, triazole-pyridine ligands have been used to synthesize chelating ligands for iridium(III) and osmium(II) complexes, which are effective in transfer hydrogenation catalysis, underscoring the versatility of these compounds in homogeneous catalysis (Bolje et al., 2015).

Material Science Applications

In material sciences, triazole-pyridine compounds contribute to the development of novel materials with unique properties. For example, the assembly of photoluminescent copper(I) clusters using triazole-based ligands results in materials with potential applications in lighting and display technologies due to their strong emission properties (Bai et al., 2015). Additionally, Schiff bases derived from pyridyl substituted triazoles serve as effective corrosion inhibitors for mild steel in acidic solutions, indicating their importance in material protection and preservation (Ansari et al., 2014).

Future Directions

The future directions for “3-Methyl-2-(1,2,4-triazol-1-yl)pyridine” could involve further investigations on this scaffold to harness its optimum antibacterial potential . Additionally, it could be used in the synthesis of new p-cymene Ru (II) complexes with potential anticancer properties .

properties

IUPAC Name

3-methyl-2-(1,2,4-triazol-1-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c1-7-3-2-4-10-8(7)12-6-9-5-11-12/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZOMZYLONOZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-(1,2,4-triazol-1-yl)pyridine

CAS RN

1341850-84-7
Record name 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine
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